molecular formula C70H121N29O15S4 B612416 MM 54 CAS No. 1313027-43-8

MM 54

Cat. No.: B612416
CAS No.: 1313027-43-8
M. Wt: 1737.15
InChI Key: BMJYNYGARUVBJU-CSRTWURCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound MM 54 is a peptide sequence that contains multiple amino acids, including cysteine, arginine, proline, leucine, lysine, and histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then sequentially added using coupling reagents such as HBTU or DIC. The cysteine residues are often protected with groups like trityl (Trt) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of peptides like this one often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the SPPS process using protected amino acid derivatives.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

This peptide has several scientific research applications:

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds with other cysteine-containing proteins, influencing their structure and function. The arginine and lysine residues can interact with negatively charged molecules, such as DNA or RNA, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique sequence of MM 54 allows it to form specific disulfide bonds and interact with various molecular targets, making it valuable for research and therapeutic applications.

Properties

IUPAC Name

(3S,6R,11R,14S,17S,20S)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H121N29O15S4/c1-36(2)27-45-57(104)95-48(32-116-115-31-39(72)53(100)90-43(16-9-23-84-69(77)78)64(111)98-25-11-18-51(98)62(109)88-41(55(102)92-45)14-7-21-82-67(73)74)60(107)87-40(13-5-6-20-71)54(101)94-47(29-38-30-81-35-86-38)59(106)96-49-33-117-118-34-50(66(113)114)97-58(105)46(28-37(3)4)93-56(103)42(15-8-22-83-68(75)76)89-63(110)52-19-12-26-99(52)65(112)44(91-61(49)108)17-10-24-85-70(79)80/h30,35-37,39-52H,5-29,31-34,71-72H2,1-4H3,(H,81,86)(H,87,107)(H,88,109)(H,89,110)(H,90,100)(H,91,108)(H,92,102)(H,93,103)(H,94,101)(H,95,104)(H,96,106)(H,97,105)(H,113,114)(H4,73,74,82)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJYNYGARUVBJU-CSRTWURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC4CSSCC(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H121N29O15S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1737.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.